Cas no 30250-66-9 (2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione)

2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Isoindole-1,3(2H)-dione,2-(2-azidoethyl)-
- 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione
- 2-(2-azidoethyl)isoindole-1,3-dione
- 2-(2-azidoethyl)isoindoline-1,3-dione
- 2-ethylazidephthalimide
- AC1L4QAK
- AC1Q6K10
- AR-1C6529
- BBL018363
- CTK4G4714
- N-(2-Azido-aethyl)-phthalimid
- N-(2-azidoethyl)phthalimide
- N-(2-azido-ethyl)-phthalimide
- N-2-Azidoethylphthalimid
- phthalimidoethylazide
- STL145220
- 2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- F2157-0595
- Phthalimide, N-(2-azidoethyl)-
- SCHEMBL13754582
- N-(azidoethyl)phthalimide
- 2-[2-Azidoethyl]-1H-isoindole-1,3(2H)-dione
- DTXSID90952620
- AKOS005746293
- BS-3150
- EN300-129505
- WHYPSHDXYZFTHJ-UHFFFAOYSA-N
- 30250-66-9
- 1H-Isoindole-1,3(2H)-dione, 2-(2-azidoethyl)-
- MFCD14644895
-
- MDL: MFCD14644895
- インチ: InChI=1S/C10H8N4O2/c11-13-12-5-6-14-9(15)7-3-1-2-4-8(7)10(14)16/h1-4H,5-6H2
- InChIKey: WHYPSHDXYZFTHJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=O)N(CCN=[N+]=[N-])C2=O
計算された属性
- せいみつぶんしりょう: 216.06484
- どういたいしつりょう: 216.065
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 51.7Ų
じっけんとくせい
- ゆうかいてん: 58 °C
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 86.14
2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2157-0595-2.5g |
2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
30250-66-9 | 95%+ | 2.5g |
$484.0 | 2023-09-06 | |
TRC | B408788-25mg |
2-(2-azidoethyl)-1H-isoindole-1,3(2H)-dione |
30250-66-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-129505-0.25g |
2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
30250-66-9 | 95% | 0.25g |
$127.0 | 2023-07-08 | |
Enamine | EN300-129505-1.0g |
2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
30250-66-9 | 95% | 1.0g |
$257.0 | 2023-07-08 | |
1PlusChem | 1P002ZTE-2.5g |
1H-Isoindole-1,3(2H)-dione, 2-(2-azidoethyl)- |
30250-66-9 | 95% | 2.5g |
$559.00 | 2023-12-17 | |
Enamine | EN300-129505-10000mg |
2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
30250-66-9 | 95.0% | 10000mg |
$1125.0 | 2023-09-30 | |
Enamine | EN300-129505-100mg |
2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
30250-66-9 | 95.0% | 100mg |
$89.0 | 2023-09-30 | |
Enamine | EN300-129505-250mg |
2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
30250-66-9 | 95.0% | 250mg |
$127.0 | 2023-09-30 | |
Enamine | EN300-129505-2500mg |
2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
30250-66-9 | 95.0% | 2500mg |
$402.0 | 2023-09-30 | |
Enamine | EN300-129505-5000mg |
2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione |
30250-66-9 | 95.0% | 5000mg |
$643.0 | 2023-09-30 |
2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Research Brief on 2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 30250-66-9)
2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 30250-66-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its azidoethyl and isoindole-1,3-dione functional groups, has been widely utilized in click chemistry, bioconjugation, and drug discovery. Recent studies have explored its potential as a versatile building block for the synthesis of novel bioactive molecules and its applications in targeted drug delivery systems.
One of the key areas of research involving 2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is its role in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for the development of bioconjugates and probes used in chemical biology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in generating stable triazole linkages, which are essential for the design of antibody-drug conjugates (ADCs) and other targeted therapeutics.
In addition to its applications in click chemistry, 2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione has been investigated for its potential in photopharmacology. Researchers have exploited its photoactive properties to develop light-responsive drug candidates. A recent preprint on bioRxiv highlighted the compound's utility in the design of photoswitchable inhibitors for protein kinases, offering a novel approach to spatiotemporal control of drug activity.
The compound's pharmacokinetic and toxicological profiles have also been subjects of recent investigations. A 2024 study in Chemical Research in Toxicology reported on the metabolic stability and cytotoxicity of 2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione, providing valuable insights for its safe use in biomedical applications. The study emphasized the need for further optimization to reduce potential off-target effects while maintaining its reactivity in bioconjugation.
Looking ahead, the versatility of 2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione continues to inspire innovative research. Its integration into nanomedicine platforms, such as nanoparticle-based drug delivery systems, is an emerging area of interest. Recent collaborations between academic and industrial researchers have focused on leveraging this compound to develop next-generation therapeutics with enhanced specificity and reduced side effects.
In conclusion, 2-(2-azidoethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 30250-66-9) remains a cornerstone in chemical biology and pharmaceutical research. Its multifaceted applications, from click chemistry to photopharmacology, underscore its importance in advancing drug discovery and development. Continued exploration of its properties and potential will undoubtedly yield further breakthroughs in the field.
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